molecular formula C22H20F2N2O5S B4581995 N~1~-(3,4-difluorophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(3,4-difluorophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4581995
M. Wt: 462.5 g/mol
InChI Key: YPFNUGQIIKXUHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds involving phenylsulfonyl glycine derivatives often involves multistep reactions, such as the formation of N-[(3-carboxyphenyl)sulfonyl]glycine ligands through reactions with Mn(ClO4)2·6H2O at different pH values to yield dinuclear complexes (Lufang Ma et al., 2008). This example demonstrates complex synthesis processes that might be relevant to our compound of interest.

Scientific Research Applications

Charge Density Assessments

Research involving perfluorophenyl compounds, such as the charge density analysis of 4-perfluorophenyl-1,2,3,5-dithiadiazolyl radicals, provides insights into the electron density and interaction between atoms in dimers, which is crucial for understanding molecular structures and interactions (Domagala & Haynes, 2016).

Novel Insecticides

Flubendiamide, a novel insecticide, showcases the significance of unique chemical structures in developing highly effective pest control agents. Its unique structure, incorporating fluorophenyl and sulfonyl groups, contributes to its strong activity against lepidopterous pests, suggesting potential avenues for the application of similarly structured compounds in pest management (Tohnishi et al., 2005).

Homocoupling Reactions

The homocoupling of organosilanes promoted by copper(I) salt demonstrates the versatility of phenylsulfonyl and fluorophenyl groups in facilitating chemical reactions, relevant to the synthesis of complex organic molecules (Ikegashira et al., 1997).

Antimicrobial Applications

The synthesis and antimicrobial evaluation of compounds containing phenylsulfonyl groups, such as N-(Phenyl)dimethyldisulfonimide, underline the potential of such compounds in creating effective antimicrobial agents. These studies provide a foundation for exploring the antimicrobial properties of related compounds (Eren et al., 2019).

Enzyme Inhibition

Research into novel polyfluoro substituted pyrazoline type sulfonamides as multi-target agents for inhibiting enzymes like acetylcholinesterase and carbonic anhydrase underscores the therapeutic potential of compounds with complex fluorophenyl and sulfonyl functionalities. These studies suggest avenues for the use of N1-(3,4-difluorophenyl)-N2-(2,4-dimethoxyphenyl)-N2-(phenylsulfonyl)glycinamide in developing new pharmaceuticals (Yamali et al., 2020).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O5S/c1-30-16-9-11-20(21(13-16)31-2)26(32(28,29)17-6-4-3-5-7-17)14-22(27)25-15-8-10-18(23)19(24)12-15/h3-13H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFNUGQIIKXUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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